

2-(acetoacetyl)phenol CAS number 16636-62-7

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Compound of Interest

Compound Name: 2-(Acetoacetyl)phenol

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An In-Depth Technical Guide to **2-(Acetoacetyl)phenol** (CAS 16636-62-7): Synthesis, Characterization, and Applications

Executive Summary

2-(Acetoacetyl)phenol, also known by its systematic name 1-(2-hydroxyphenyl)butane-1,3-dione (CAS Number: 16636-62-7), is a bifunctional organic compound of significant interest to the scientific community.^{[1][2]} Possessing both a phenolic hydroxyl group and a β -dicarbonyl moiety, this molecule serves as a versatile building block in synthetic chemistry and a compelling scaffold for drug discovery.^[3] Its chemical behavior is dominated by a fascinating keto-enol tautomerism, which dictates its reactivity and potential for metal chelation. This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, the dynamics of its tautomeric equilibrium, and its prospective applications, grounded in established chemical principles and methodologies.

Physicochemical and Structural Properties

2-(Acetoacetyl)phenol is a solid at room temperature, characterized by the following properties:^[4]

Property	Value	Source(s)
CAS Number	16636-62-7	[4]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[4]
Molecular Weight	178.18 g/mol	[4]
Appearance	Solid	[4]
Melting Point	102°C	[1] [4]
Boiling Point (Predicted)	295.1 ± 15.0 °C	[4]
Density (Predicted)	1.191 ± 0.06 g/cm ³	[4]
SMILES	CC(=O)CC(=O)c1ccccc1O	[5]
InChI Key	FAIACLOKYTYHSR-UHFFFAOYSA-N	[5]

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of **2-(acetoacetyl)phenol** is achieved through a directed Claisen condensation. This classic carbon-carbon bond-forming reaction is ideally suited for acylating a ketone enolate. In this case, the readily available 2'-hydroxyacetophenone serves as the ketone precursor.

Causality in Experimental Design

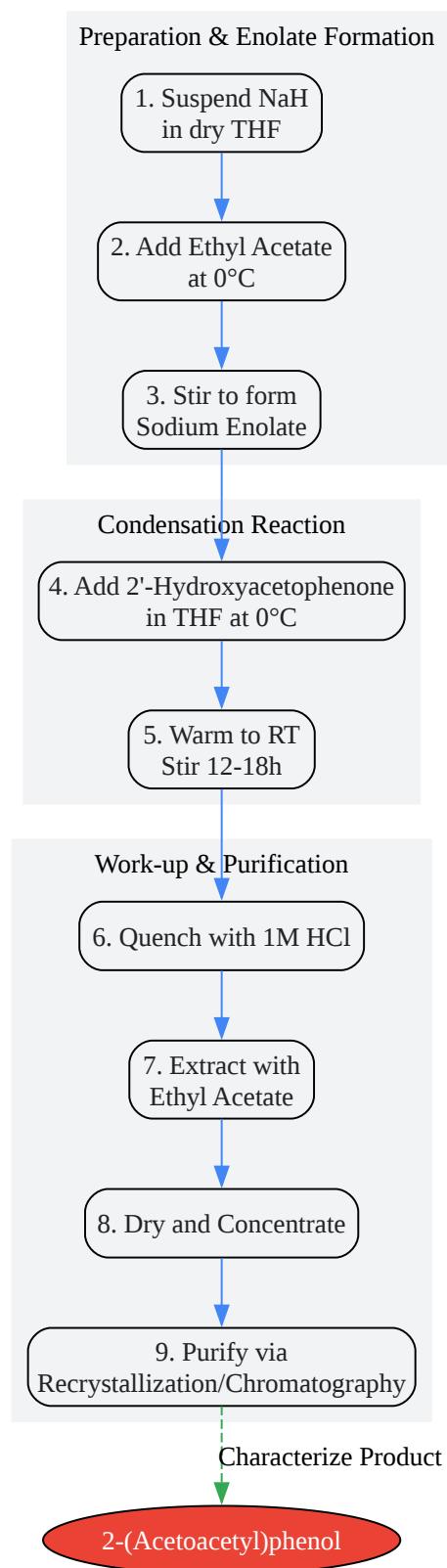
The choice of reagents and conditions is critical for maximizing yield and purity.

- Acetyl Source: Ethyl acetate is a common and cost-effective source of the acetyl group.
- Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is paramount. Unlike alkoxides (e.g., sodium ethoxide), NaH deprotonates the α -carbon of ethyl acetate irreversibly by releasing hydrogen gas. This drives the equilibrium towards the formation of the enolate, preventing competing self-condensation of the 2'-hydroxyacetophenone and ensuring the desired cross-condensation.

- Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether is necessary to prevent quenching the strong base and the reactive enolate intermediates.
- Work-up: An acidic work-up (e.g., with dilute HCl) is required to neutralize any remaining base and protonate the resulting β -dicarbonyl product, which initially exists as its sodium salt.

Experimental Protocol: Synthesis of 2-(Acetoacetyl)phenol

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes (2x) to remove the oil, then suspend it in dry THF.
- Enolate Formation: Cool the suspension to 0°C in an ice bath. Add ethyl acetate (1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes, during which H₂ evolution should be observed.
- Condensation: Dissolve 2'-hydroxyacetophenone (1.0 equivalent) in dry THF and add it dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
- Quenching and Work-up: Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of 1M HCl until the solution is acidic (pH ~2).
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ligroine) or by column chromatography on silica gel to yield pure **2-(acetoacetyl)phenol**.^{[1][4]}



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Figure 1: A generalized workflow for the synthesis of **2-(acetoacetyl)phenol**.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The presence of tautomers complicates the spectra, providing a rich source of structural information.

- ¹H NMR Spectroscopy: The spectrum will display characteristic signals for both keto and enol forms.
 - Aromatic Protons: Multiplets between 6.8-7.8 ppm.[6]
 - Phenolic OH: A broad singlet, typically between 4-7 ppm, which disappears upon D₂O exchange.[7]
 - Keto Form: A sharp singlet for the acetyl -CH₃ at ~2.2 ppm and a singlet for the methylene -CH₂- protons at ~3.9 ppm.
 - Enol Form: The appearance of a vinyl proton (-CH=) signal around 5.5-6.0 ppm, and a highly deshielded enolic hydroxyl proton (>12 ppm) due to strong intramolecular hydrogen bonding. The acetyl -CH₃ signal of the enol form will be slightly upfield compared to the keto form.
- ¹³C NMR Spectroscopy:
 - Carbonyl Carbons: The keto form will show two distinct C=O signals, one for the ketone (~202 ppm) and one for the aryl ketone (~198 ppm). The enol form will show a signal for the remaining ketone and signals for the enolic C-O and C=C carbons.[8]
 - Aromatic Carbons: Signals will appear in the 115-160 ppm range, with the carbon bearing the hydroxyl group appearing most downfield.[8]
 - Aliphatic Carbons: The keto form will show a methylene (-CH₂-) signal around 50 ppm and a methyl (-CH₃) signal around 30 ppm.
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A very broad absorption from ~3500 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the phenolic -OH and the intramolecularly hydrogen-bonded enol -OH.[7][8]

- C=O Stretch: A complex set of absorptions between 1720 cm^{-1} and 1600 cm^{-1} . The non-hydrogen-bonded ketone of the keto tautomer will appear around 1715 cm^{-1} . The conjugated and hydrogen-bonded carbonyls of the enol form will be shifted to a lower frequency, often blending with the aromatic C=C stretching region.
- Aromatic C=C Stretch: Sharp peaks around 1600 cm^{-1} and 1500 cm^{-1} .^[7]
- Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion (M^+) peak at $m/z = 178$. Key fragmentation patterns would include the loss of an acetyl radical ($\bullet\text{CH}_3\text{CO}$, $m/z = 135$) and the loss of a ketene molecule ($\text{CH}_2=\text{C=O}$) via McLafferty rearrangement.

The Core Equilibrium: Keto-Enol Tautomerism

For most simple ketones, the keto-enol equilibrium heavily favors the keto form.^[9] However, for β -dicarbonyl compounds like **2-(acetoacetyl)phenol**, the enol form is significantly stabilized and can be the major species in solution.^[10] This stabilization arises from two key factors:

- Intramolecular Hydrogen Bonding: The enol tautomer can form a stable, quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.^{[10][11]}
- Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group and the aromatic phenyl ring, creating an extended π -system that delocalizes electron density and lowers the overall energy of the molecule.^[10]

Figure 2: The equilibrium between the keto and the stabilized enol tautomer.

Note: The enol image is a representative structure for a β -dicarbonyl to illustrate the intramolecular hydrogen bond.

Potential Applications in Research and Drug Development

The unique bifunctional nature of **2-(acetoacetyl)phenol** makes it a valuable platform molecule.

- **Heterocyclic Synthesis:** The molecule is an excellent precursor for the synthesis of oxygen-containing heterocycles. For instance, under acidic conditions, it can undergo intramolecular cyclization (a Pechmann-type condensation) to form substituted chromone or coumarin derivatives, which are common scaffolds in medicinal chemistry.
- **Metal Chelation:** The β -dicarbonyl moiety is a classic bidentate ligand capable of chelating a wide variety of metal ions. This property can be exploited in the development of metal-based catalysts, sensors for specific metal ions, or as a strategy to modulate the activity of metalloenzymes in a drug development context.
- **Scaffold for Medicinal Chemistry:** Phenolic compounds are known for their wide range of biological activities, including antioxidant and cytotoxic properties.^[3] The structure of **2-(acetoacetyl)phenol** offers multiple points for derivatization—the phenolic hydroxyl, the acidic methylene protons, and the carbonyl groups—allowing for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.^{[12][13]}

Safety and Handling

As a laboratory chemical, **2-(acetoacetyl)phenol** requires careful handling in accordance with standard safety protocols.

Hazard Information	Details
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statement	H302: Harmful if swallowed

- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.^{[14][15]}
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).^{[14][15]}
- **Handling:** Avoid contact with skin, eyes, and clothing.^[14] Do not ingest. Wash hands thoroughly after handling.^{[14][16]}

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[14]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.[14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[14][15]
 - Inhalation: Move person to fresh air and keep comfortable for breathing.[14]

Conclusion

2-(Acetoacetyl)phenol (CAS 16636-62-7) is more than a simple organic molecule; it is a highly functionalized and reactive platform for chemical innovation. Its synthesis is straightforward, its spectroscopic properties are instructively complex due to a dominant keto-enol equilibrium, and its potential applications span from foundational synthetic chemistry to the frontiers of drug discovery. A thorough understanding of its properties, as detailed in this guide, empowers researchers to fully leverage its potential in their scientific endeavors.

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References

1. Page loading... [wap.guidechem.com]
2. rdchemicals.com [rdchemicals.com]
3. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
4. 2-(Acetoacetyl)phenol , 16636-62-7 - CookeChem [cookechem.com]

- 5. 2-(ACETOACETYL)PHENOL ,16636-62-7 _Chemical Cloud Database [chemcd.com]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 16. fishersci.com [fishersci.com]
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